Cas no 832099-12-4 (Thiourea, [1-(4-phenoxyphenyl)ethyl]-)

Thiourea, [1-(4-phenoxyphenyl)ethyl]- structure
832099-12-4 structure
Product name:Thiourea, [1-(4-phenoxyphenyl)ethyl]-
CAS No:832099-12-4
MF:C15H16N2OS
MW:272.36534
CID:676594
PubChem ID:5277339

Thiourea, [1-(4-phenoxyphenyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Thiourea, [1-(4-phenoxyphenyl)ethyl]-
    • 1-(4-phenoxyphenyl)ethylthiourea
    • Thiourea, N-[1-(4-phenoxyphenyl)ethyl]-
    • DTXSID20415031
    • 832099-12-4
    • SCHEMBL3426260
    • Inchi: InChI=1S/C15H16N2OS/c1-11(17-15(16)19)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,19)
    • InChI Key: HQBMVCGLMQPTFB-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=S)N

Computed Properties

  • Exact Mass: 272.09833431g/mol
  • Monoisotopic Mass: 272.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.4Ų
  • XLogP3: 3

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